molecular formula C8H9ClN2O2 B4915643 2-(4-chlorophenyl)-2-hydroxyacetohydrazide

2-(4-chlorophenyl)-2-hydroxyacetohydrazide

Cat. No.: B4915643
M. Wt: 200.62 g/mol
InChI Key: KAFNSTFNTQWPOT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-hydroxyacetohydrazide is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-2-hydroxyacetohydrazide typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of an appropriate solvent. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-2-hydroxyacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The hydrazide moiety can be reduced to form an amine derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 2-(4-chlorophenyl)-2-oxoacetohydrazide.

    Reduction: Formation of 2-(4-chlorophenyl)-2-aminoacetohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-hydroxyacetohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-2-hydroxyacetohydrazide
  • 2-(4-Fluorophenyl)-2-hydroxyacetohydrazide
  • 2-(4-Methylphenyl)-2-hydroxyacetohydrazide

Comparison: 2-(4-Chlorophenyl)-2-hydroxyacetohydrazide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-hydroxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-6-3-1-5(2-4-6)7(12)8(13)11-10/h1-4,7,12H,10H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFNSTFNTQWPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)NN)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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